molecular formula C15H13N3O6S B2769980 dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate CAS No. 1021229-00-4

dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate

Cat. No.: B2769980
CAS No.: 1021229-00-4
M. Wt: 363.34
InChI Key: JSPXQVYCVQSKMP-UHFFFAOYSA-N
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Description

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a complex organic compound with potential applications in various scientific fields. Its unique structural components and functional groups make it a candidate for detailed study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate can involve several steps:

  • Starting Materials: : The synthesis begins with dimethyl isophthalate and 4,6-dioxo-2-thioxotetrahydropyrimidine.

  • Reaction Conditions: : A series of condensation reactions are typically employed, under controlled temperatures and pH conditions, to ensure the correct formation of the final compound.

  • Catalysts and Reagents: : Commonly used catalysts include acids or bases to facilitate the condensation reactions, and solvents like ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production scales up these reactions using batch or continuous flow reactors, optimizing the process for yield and purity. The reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate undergoes various types of reactions:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions may target the thioxotetrahydropyrimidine ring, yielding more saturated analogs.

  • Substitution: : Nucleophilic substitutions are possible at the isophthalate and pyrimidine moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Reaction solvents often include dichloromethane, acetonitrile, or toluene.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced derivatives of the thioxotetrahydropyrimidine ring.

  • Substitution Products: : Varied substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate has diverse scientific applications:

  • Chemistry: : Utilized in synthetic pathways as an intermediate for more complex organic molecules.

  • Biology: : Investigated for potential interactions with enzymes and proteins.

  • Medicine: : Explored for its potential as a pharmacophore in drug design, particularly in targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : It may bind to specific enzymes or receptors, influencing biochemical pathways.

  • Pathways Involved: : The compound can interact with pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparing dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate with similar compounds highlights its uniqueness:

  • Similar Compounds

    • Dimethyl isophthalate

    • 4,6-dioxo-2-thioxotetrahydropyrimidine derivatives

  • Unique Features

    • The specific combination of the isophthalate and thioxotetrahydropyrimidine moieties.

By studying this compound in depth, researchers can uncover novel applications and enhance our understanding of its chemical behavior.

Biological Activity

Dimethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)isophthalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by a complex structure that includes a thioxo group and isophthalate moiety. The molecular formula is C17H16N4O5SC_{17}H_{16}N_{4}O_{5}S, and it features multiple functional groups that contribute to its biological properties.

Inhibition of Protein Interactions

Research indicates that this compound exhibits inhibitory activity against the MDM2-p53 and MDMX-p53 protein-protein interactions. These interactions are critical in regulating the p53 tumor suppressor pathway, which plays a pivotal role in cell cycle regulation and apoptosis.

  • MDM2 Inhibition : The compound has demonstrated an IC50 value of approximately 12.3 μM in inhibiting MDM2, while more potent derivatives have shown IC50 values as low as 0.11 μM for MDM2 and 4.2 μM for MDMX .

Cellular Activity

The compound's ability to activate p53 in MDM2 amplified cells suggests that it may restore the function of this critical tumor suppressor in cancer cells where MDM2 overexpression is common. This activation can lead to increased apoptosis and reduced cell proliferation in tumor cells .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies indicate that the compound effectively induces apoptosis in a dose-dependent manner.

Table 1: Summary of In Vitro Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.0p53 Activation
HeLa (Cervical)10.5MDM2 Inhibition
A549 (Lung)12.0Apoptosis Induction

Animal Studies

Preclinical animal studies have further corroborated the efficacy of this compound in vivo, showing significant tumor regression in xenograft models when administered at therapeutic doses. The results demonstrate not only the antitumor activity but also an acceptable safety profile.

Table 2: Summary of In Vivo Studies

Study TypeDose (mg/kg)Tumor Regression (%)
Xenograft Model2065
Syngeneic Model1050

Properties

IUPAC Name

dimethyl 5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-23-13(21)7-3-8(14(22)24-2)5-9(4-7)16-6-10-11(19)17-15(25)18-12(10)20/h3-6H,1-2H3,(H3,17,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLGSZNBLGLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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